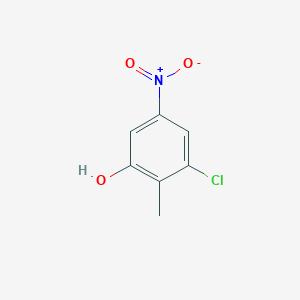
3-Chloro-2-methyl-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-5-nitrophenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a benzene ring with a hydroxyl group. This compound is known for its diverse applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Chloro-2-methylphenol: This method involves the nitration of 3-chloro-2-methylphenol using nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination of 2-Methyl-5-nitrophenol: This involves the chlorination of 2-methyl-5-nitrophenol using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and chlorination reactions, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 3-chloro-2-methyl-5-aminophenol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogenating agents, strong acids.
Major Products Formed:
Oxidation: Quinones, hydroquinones.
Reduction: Aminophenols.
Substitution: Halogenated phenols.
Scientific Research Applications
3-Chloro-2-methyl-5-nitrophenol is widely used in scientific research due to its unique chemical properties It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals In biology, it is used as a probe to study oxidative stress and cellular processes
Mechanism of Action
3-Chloro-2-methyl-5-nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. Unlike 2-nitrophenol, which is more prone to oxidation, this compound exhibits greater stability and reactivity in various chemical reactions.
Comparison with Similar Compounds
2-Nitrophenol
4-Nitrophenol
2-Chlorophenol
4-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-chloro-2-methyl-5-nitrophenol |
InChI |
InChI=1S/C7H6ClNO3/c1-4-6(8)2-5(9(11)12)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
XQWYVSFMXIRITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















